8-[2-(3,4-dimethoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-[2-(3,4-Dimethoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a triazaspiro[4.5]decane-2,4-dione core. The 8-position is substituted with a 2-(3,4-dimethoxyphenyl)acetyl group, while the 3-position carries a methyl group. This structural arrangement confers unique physicochemical properties, including a molecular weight of ~435 g/mol (estimated based on analogs) and moderate lipophilicity (logP ~3.6).
Properties
IUPAC Name |
8-[2-(3,4-dimethoxyphenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-20-16(23)18(19-17(20)24)6-8-21(9-7-18)15(22)11-12-4-5-13(25-2)14(10-12)26-3/h4-5,10H,6-9,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVMXVANCORMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)CC3=CC(=C(C=C3)OC)OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
TRI-BE (8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- Properties : Higher logP (~4.0) due to the hydrophobic benzyl group.
- Activity : Inhibits migration and invasion in PC3 prostate cancer cells by targeting focal adhesion kinase (FAK) and matrix metalloproteinases (MMPs) .
- Key Difference : The acetyl group in the target compound may improve solubility compared to TRI-BE’s benzyl group.
Compound 5 ()
- Structure : 8-(2,4-Dimethoxybenzoyl) group; phenethylamide side chain.
- Activity : Potent inhibitor of mycobacterial lipoamide dehydrogenase (Mtb Lpd, IC₅₀ < 1 µM). Co-crystal structure reveals binding to the enzyme’s active site .
- Key Difference : The acetyl linker in the target compound vs. the benzoyl group in Compound 5 may alter binding kinetics due to differences in electron-withdrawing effects.
CWHM-123 (Antimalarial Lead)
- Structure : 8-(5-Chloro-2-hydroxybenzyl) substitution; ethyl and isopentyl groups.
- Activity : IC₅₀ = 0.310 µM against Plasmodium falciparum 3D7 strain. The chloro and hydroxy groups enhance antimalarial potency .
Substituent Variations at the 3-Position
3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Hydrochloride
- Structure : 3-Methyl group without the 8-(3,4-dimethoxyphenyl)acetyl substitution.
- Use : Intermediate in synthesis of spirocyclic derivatives targeting HIF prolyl hydroxylases .
- Key Difference : The absence of the 8-position acetyl group limits its biological versatility compared to the target compound.
Physicochemical and Pharmacokinetic Profiles
Structure–Activity Relationship (SAR) Insights
8-Position Substitutions :
- Aromatic groups with electron-donating substituents (e.g., methoxy) enhance target engagement in enzyme inhibition (e.g., Mtb Lpd ).
- Bulky hydrophobic groups (e.g., benzyl in TRI-BE) improve membrane permeability but may reduce solubility .
3-Position Substitutions :
- Methyl groups at the 3-position optimize steric hindrance, balancing conformational flexibility and receptor binding .
Linker Chemistry :
- Acetyl vs. benzoyl linkers influence electronic properties; acetyl groups may reduce metabolic oxidation compared to benzoyl .
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